4-Hydroxytryptamine
Description
Overview of Key Academic Research Trajectories for 4-HydroxytryptamineAcademic research trajectories for 4-Hydroxytryptamine are multifaceted, spanning several key areas:
Biosynthesis and Metabolism: A significant area of research focuses on 4-HT's role as an intermediate in the biosynthesis of psilocybin. Studies have identified enzymes like PsiD, PsiH, PsiK, and PsiM involved in its production from tryptophan and its subsequent conversion into other compounds like norbaeocystin (B1244615) nih.govresearchgate.net. Understanding these pathways is crucial for biotechnological production of psilocybin nih.govresearchgate.netresearchgate.net.
Pharmacology and Receptor Binding: Research investigates 4-HT's interactions with various serotonin (B10506) receptor subtypes, aiming to elucidate its specific pharmacological profile and potential therapeutic applications, particularly its non-hallucinogenic agonism at 5-HT2A receptors wikipedia.org.
Chemical Synthesis and Derivatives: 4-HT serves as a precursor for the synthesis of various tryptamine (B22526) derivatives, which are essential for studying neurotransmission and receptor binding . Its chemical properties, including its indole (B1671886) ring system and functional groups, are subjects of detailed analysis ebi.ac.uk.
Neurochemical Studies: As a molecule related to serotonin, 4-HT is utilized in studies investigating the broader serotonergic system's role in mood, cognition, and neurological disorders irb.hrmdpi.comjneuropsychiatry.org.
Data Table: Key Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | ebi.ac.uknih.gov |
| Other Names | 4-HT, 4-HTA, N,N-Didesmethylpsilocin, 3-(2-aminoethyl)-1H-indol-4-ol | wikipedia.orgnih.gov |
| CAS Number | 570-14-9 | lookchem.comnih.gov |
| Molecular Formula | C₁₀H₁₂N₂O | ebi.ac.uknih.gov |
| Molar Mass | 176.22 g/mol | ebi.ac.ukcaymanchem.com |
| Structure | Indole ring with a hydroxyl group at position 4 and a 2-aminoethyl side chain. | acslab.com |
| Tryptamine Class | Naturally occurring tryptamine alkaloid | wikipedia.orgacslab.com |
| Biosynthetic Role | Intermediate in psilocybin biosynthesis | nih.govcaymanchem.comlookchem.com |
| Receptor Affinity | Agonist at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C receptors | wikipedia.org |
| Predicted logP | 0.65 to 1.1 (predicted); 4.04 (ALOGPS prediction) | wikipedia.org |
| Solubility | Moderately soluble in polar solvents; 0.367 mg/mL in water (predicted) | |
| Stability | Prone to oxidation; Degrades <10% in artificial CSF over 24h. |
Compound Name List:
this compound (4-HT)
Serotonin (5-hydroxytryptamine, 5-HT)
Psilocin (4-hydroxy-N,N-dimethyltryptamine, 4-HO-DMT)
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine, 4-PO-DMT)
DMT (N,N-dimethyltryptamine)
Norbaeocystin (4-phosphoryloxytryptamine, 4-PO-T)
Baeocystin (B1212335) (4-phosphoryloxy-N-methyltryptamine)
Norpsilocin (4-hydroxy-N-methyltryptamine)
Aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptammonium)
Bufotenine (5-hydroxy-N,N-DMT, 5-HO-DMT)
Tryptophan
Tryptamine
Indole-3-acetic acid (heteroauxin)
Sumatriptan
Rizatriptan
Zolmitriptan
4-AcO-DMT (psilacetin; O-acetylpsilocin)
4-PrO-DMT (O-propionylpsilocin)
4-HO-MiPT (4-hydroxy-N-methyl-N-isopropyltryptamine; Miprocin)
4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine; metocin)
4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)
4-Hydroxyindole-3-acetaldehyde
4-Hydroxyindole-3-acetic acid (4-HIAA)
4-Hydroxytryptophol
5-Hydroxytryptophan (5-HTP)
5-Hydroxytryptamine (serotonin)
Norepinephrine (B1679862) (NE)
Dopamine (B1211576) (DA)
Epinephrine
L-tryptophan
4-hydroxy-L-tryptophan
this compound creatinine (B1669602) sulfate (B86663)
5-Hydroxytryptamine 2A (5-HT2A) receptor agonists
5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7 receptors
5-hydroxytryptamine transporter (5HTT)
5-hydroxytryptamine (5-HT)
Monoamine oxidase A (MAO-A)
Alkaline Phosphatase (AP)
Tryptophan hydroxylase (TPH)
Tryptophan hydroxylase 1 (TPH1)
Tryptophan hydroxylase 2 (TPH2)
L-amino acid decarboxylase (L-AADC)
PsiD (L-tryptophan decarboxylase)
PsiH (indole-4-monooxygenase)
PsiK (this compound kinase)
PsiM (methyltransferase)
PsiT (solute transporter)
MDL100907
Fenfluramine
[11C]-raclopride
GABA
ACh
ATP
Orellanine
Coronene
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIRTWDHOWAQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205607 | |
| Record name | 4-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-14-9 | |
| Record name | 3-(2-Aminoethyl)-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)-1H-indol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-HYDROXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0D1701D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Pathways of 4 Hydroxytryptamine
Precursor Molecules and Metabolic Entry Points for 4-Hydroxytryptamine Synthesis
The initial steps in the biosynthesis of this compound involve the processing of tryptophan derivatives.
L-Tryptophan, an essential amino acid, serves as a primary precursor in the synthesis of tryptamine (B22526). This conversion is achieved through a decarboxylation reaction, where a carboxyl group is removed from L-tryptophan, releasing carbon dioxide and forming tryptamine nih.govuniprot.orgigem.orgwikipedia.orggoogle.comgabormelli.comresearchgate.netnih.gov. This reaction is catalyzed by the enzyme PsiD , which is classified as an L-tryptophan decarboxylase (EC 4.1.1.105) uniprot.orgwikipedia.org. PsiD is known to originate from fungal species such as Psilocybe cubensis, Psilocybe cyanescens, and Gymnopilus junonius igem.orggoogle.com. Notably, PsiD belongs to a distinct family of enzymes, the pyridoxal (B1214274) 5'-phosphate (PLP)-independent phosphatidylserine (B164497) decarboxylases, differentiating it from other known aromatic L-amino acid decarboxylases gabormelli.comresearchgate.net.
In addition to its action on L-tryptophan, the enzyme PsiD demonstrates significant substrate flexibility. It can also directly catalyze the decarboxylation of 4-Hydroxy-L-tryptophan , yielding This compound and carbon dioxide nih.govigem.orggoogle.comgabormelli.comresearchgate.netuniprot.orguniprot.org. This pathway represents an alternative entry point for this compound synthesis, utilizing a hydroxylated precursor molecule.
Enzymatic Hydroxylation of Tryptamine to this compound (PsiH-mediated)
The critical step in converting tryptamine to this compound involves a hydroxylation reaction.
The transformation of tryptamine into this compound is primarily mediated by the enzyme PsiH nih.govgoogle.comuniprot.orguniprot.orgigem.orgigem.orggoogle.com. PsiH is identified as a Cytochrome P450 monooxygenase , specifically an enzyme with the EC number 1.14.99.59 uniprot.orgigem.orggoogle.com. This hydroxylation is a pivotal and often rate-limiting step in the biosynthesis of psilocybin nih.gov. PsiH is typically sourced from fungal organisms, with Psilocybe cubensis being a common example uniprot.orgigem.orgigem.orggoogle.com.
The enzymatic activity of cytochrome P450 monooxygenases like PsiH is inherently dependent on a supply of electrons for the catalytic cycle nih.govnih.govgoogle.comnih.govfrontiersin.orgkvl.dkgoogleapis.com. The primary electron donor for this process is NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). Electrons are transferred from NADPH to PsiH through its essential redox partner, Cytochrome P450 Reductase (CPR) nih.govnih.govgoogle.comnih.govfrontiersin.orgkvl.dkgoogleapis.com. CPR is a complex, multidomain protein that contains binding sites for FMN, FAD, and NADPH, and it facilitates a crucial two-electron transfer from NADPH to the heme iron within the PsiH enzyme, enabling the activation of molecular oxygen for hydroxylation frontiersin.orgkvl.dk.
Downstream Enzymatic Conversions Involving this compound
Following its synthesis, this compound can serve as a substrate for further enzymatic modifications, leading to the production of other biologically relevant compounds. A key downstream enzyme is PsiK , a this compound kinase, which catalyzes the phosphorylation of this compound to form norbaeocystin (B1244615) using ATP as an energy source nih.govuniprot.orguniprot.org. Subsequently, the enzyme PsiM , a methyltransferase, facilitates the iterative N-methylation of norbaeocystin, first converting it to baeocystin (B1212335) and then to psilocybin , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor nih.govuniprot.orguniprot.org. PsiK also exhibits a secondary activity, capable of converting psilocin back into psilocybin uniprot.org.
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Substrate(s) | Product(s) | Source Organism (Examples) |
| PsiD | 4.1.1.105 | Decarboxylation | L-Tryptophan, 4-Hydroxy-L-tryptophan | Tryptamine, this compound | Psilocybe cubensis |
| PsiH | 1.14.99.59 | Hydroxylation | Tryptamine | This compound | Psilocybe cubensis |
Table 2: Cofactor Requirements for PsiH-Mediated Hydroxylation
| Component | Role | Nature/Source |
| NADPH | Primary electron donor | Nicotinamide adenine dinucleotide phosphate |
| CPR | Redox partner; facilitates electron transfer from NADPH to PsiH | NADPH-cytochrome P450 Reductase (Diflavin reductase) |
| Heme | Prosthetic group within PsiH, involved in oxygen activation | Integral component of Cytochrome P450 enzymes |
Compound List
this compound
L-Tryptophan
Tryptamine
4-Hydroxy-L-tryptophan
PsiD
PsiH
Cytochrome P450 Monooxygenase
NADPH
CPR (Cytochrome P450 Reductase)
Norbaeocystin
Baeocystin
Psilocybin
Psilocin
ATP
S-adenosyl-L-methionine (SAM)
Phosphorylation of this compound to Norbaeocystin (PsiK-mediated)
The enzyme PsiK , identified as a this compound kinase, plays a crucial role in the psilocybin biosynthetic pathway by catalyzing the phosphorylation of this compound to norbaeocystin nih.govuniprot.orguniprot.orgresearchgate.netresearchgate.net. This reaction utilizes ATP as a co-substrate nih.govuniprot.orgresearchgate.net. Notably, PsiK has also been shown to phosphorylate psilocin to psilocybin and 4-hydroxy-N,N,N-trimethyltryptamine to aeruginascin (B3025662) uniprot.orguniprot.org. This dual function suggests a potential role in repairing unstable intermediates or producing various derivatives uniprot.orgresearchgate.net. The enzyme's optimal activity is reported at pH 7.0 and 40°C uniprot.org.
Sequential N-Methylation Pathways from Norbaeocystin to Psilocybin (PsiM-mediated)
The enzyme PsiM , a methyltransferase, is responsible for the subsequent N-methylation steps that convert norbaeocystin into psilocybin nih.govuniprot.orgresearchgate.netuni-jena.deuniprot.orguniprot.org. This process occurs sequentially, first methylating norbaeocystin to baeocystin, and then methylating baeocystin to psilocybin, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor nih.govuniprot.orgresearchgate.netuni-jena.deuniprot.orguniprot.orgd-nb.info. PsiM catalyzes two methylation reactions in succession, representing the final steps in psilocybin production uni-jena.deuniprot.org. Research has also explored variants of PsiM from different fungal species to enhance psilocybin and baeocystin production ohiolink.edu.
Formation of Other N-Methylated 4-Hydroxytryptamines (e.g., Norpsilocin, Aeruginascin)
Beyond the primary pathway to psilocybin, other N-methylated 4-hydroxytryptamines are also formed. Norpsilocin (also known as norbaeocystin) is a monomethylated intermediate in the pathway to psilocybin nih.govuniprot.orguniprot.org. Aeruginascin , a trimethylammonium analogue of psilocybin, is another compound found in some Psilocybe species uniprot.orgresearchgate.netacslab.com. While PsiM is primarily involved in the methylation leading to psilocybin, its role in aeruginascin formation has been investigated, with some studies suggesting it may not directly convert psilocybin to aeruginascin uni-jena.de. However, PsiK has been shown to O-phosphorylate 4-hydroxy-N,N,N-trimethyltryptamine (4-OH-TMT) to yield aeruginascin uniprot.orguniprot.org. The formation of these various derivatives highlights the enzymatic versatility within the psilocybin biosynthesis gene cluster acslab.commdpi.commdpi.com.
Comparative Biosynthetic Systems of this compound Across Organisms
Fungal Biosynthetic Gene Clusters and Enzyme Characterization
The biosynthesis of psilocybin and related compounds is orchestrated by a conserved gene cluster in Psilocybe species nih.govnih.gov. This cluster typically encodes enzymes such as tryptophan decarboxylase (PsiD), tryptamine 4-monooxygenase (PsiH), this compound kinase (PsiK), and methyltransferase (PsiM) nih.govuniprot.orguniprot.orgresearchgate.netuniprot.orgnih.govnih.govnih.govacs.orguniprot.org. Characterization of these enzymes has provided significant insights into their mechanisms, substrate specificities, and roles in the pathway nih.govuniprot.orguniprot.orgresearchgate.netuni-jena.deuniprot.orguniprot.orgd-nb.infonih.govnih.govacs.orgresearchgate.netruppweb.org. Studies have identified that L-tryptophan serves as the primary raw material, undergoing decarboxylation to tryptamine, followed by hydroxylation to this compound, and then phosphorylation and methylation steps nih.govresearchgate.netnih.gov. The genes involved in this pathway have been found to be organized in clusters, suggesting potential horizontal gene transfer events contributing to their distribution across fungal taxa nih.govnih.gov.
Heterologous Expression Systems for this compound Production (e.g., E. coli, S. cerevisiae)
The elucidation of the psilocybin biosynthetic pathway has paved the way for heterologous production systems in microbial hosts like Escherichia coli and Saccharomyces cerevisiae uniprot.orggoogle.comnih.govliverpool.ac.uknih.gov. These systems involve expressing the identified fungal genes encoding the biosynthetic enzymes, allowing for the production of psilocybin and its derivatives from simpler precursors uniprot.orggoogle.comnih.govnih.gov. For instance, engineering S. cerevisiae with genes for tryptophan decarboxylase, tryptamine 4-monooxygenase, PsiK, and PsiM has enabled the de novo production of psilocybin from glucose google.comnih.govliverpool.ac.uk. Similarly, E. coli has been utilized for the bioconversion of substrates into psilocybin and its intermediates google.comnih.gov. These heterologous systems are crucial for advancing biotechnological production, enabling scalable and cost-effective synthesis for potential pharmaceutical applications uniprot.orggoogle.comnih.govliverpool.ac.uknih.gov.
Metabolism and Biotransformation of 4 Hydroxytryptamine
Pathways of Enzymatic Degradation and Inactivation of 4-Hydroxytryptamine and its Derivatives
The degradation and inactivation of psilocin are primarily mediated by specific enzyme families that catalyze oxidation, deamination, and conjugation reactions.
Monoamine oxidase (MAO) enzymes, specifically MAO-A, play a role in the metabolism of psilocin. MAO-A catalyzes the oxidative deamination of psilocin, leading to the formation of 4-hydroxyindole-3-acetaldehyde (4-HIA) as an intermediate. This intermediate is then further metabolized into 4-hydroxyindole-3-acetic acid (4-HIAA) or 4-hydroxytryptophol (4-HTP) nih.govcaymanchem.comricardinis.ptbiorxiv.org. Studies indicate that MAO-A transforms psilocin into minimal amounts of 4-HIAA and 4-HTP nih.govfrontiersin.orgresearchgate.net. While MAO-A is known to preferentially degrade serotonin (B10506) (5-HT), it also metabolizes tryptamine (B22526) and its derivatives, including psilocin nih.govfrontiersin.org.
Phase II metabolism, primarily glucuronidation, represents the major pathway for psilocin inactivation and elimination nih.govresearchgate.net. UDP-glucuronosyltransferases (UGTs), specifically UGT1A10 and UGT1A9, are the primary enzymes responsible for conjugating psilocin with glucuronic acid, forming psilocin-O-glucuronide nih.govfrontiersin.orgnih.govresearchgate.net. This conjugate is a major urine metabolite and is considered pharmacologically inactive ricardinis.ptmedtextpublications.com. Approximately 80% of circulating psilocin is metabolized via glucuronidation nih.govresearchgate.net. Other UGTs, such as UGT1A8, also show considerable activity in metabolizing psilocin, while UGT1A6 and UGT1A7 exhibit very low activity researchgate.net.
Identification of this compound Metabolites in In Vitro and In Vivo Preclinical Models
Studies using in vitro systems (e.g., human liver microsomes, recombinant enzymes) and in vivo preclinical models (e.g., mice) have identified several metabolites of psilocin.
4-Hydroxyindole-3-acetic acid (4-HIAA): This is a major metabolite, formed via MAO-A activity and subsequent oxidation of the intermediate aldehyde nih.govcaymanchem.comricardinis.pt. It is also found as a glucuronide conjugate in urine nih.gov.
4-Hydroxytryptophol (4-HTP): Another metabolite produced through the MAO-A pathway, though generally in minimal amounts nih.govfrontiersin.orgresearchgate.net.
Psilocin-O-glucuronide: The primary Phase II metabolite, formed by UGT enzymes, which is pharmacologically inactive and excreted in urine nih.govricardinis.ptnih.govresearchgate.netmedtextpublications.com.
N-methyl-4-hydroxytryptamine (Norpsilocin): Identified as a minor metabolite in vitro (CYP2D6) and in mice nih.govresearchgate.net.
Oxidized Psilocin Metabolite: Detected in vitro (CYP2D6) and in humans nih.govresearchgate.net.
Table 1: Identified Metabolites of this compound (Psilocin)
| Metabolite Name | Primary Metabolic Pathway(s) | Identified in In Vitro Models | Identified in In Vivo Models (Preclinical/Human) |
| 4-Hydroxyindole-3-acetic acid (4-HIAA) | MAO-A, ALDH | Yes | Yes (Human, Mouse) |
| 4-Hydroxytryptophol (4-HTP) | MAO-A, ADH | Yes | Yes (Human) |
| Psilocin-O-glucuronide | UGT (UGT1A10, UGT1A9, UGT1A8) | Yes | Yes (Human) |
| Norpsilocin | CYP2D6 | Yes | Yes (Mouse) |
| Oxidized Psilocin | CYP2D6 | Yes | Yes (Human) |
Note: ALDH (Aldehyde Dehydrogenase), ADH (Alcohol Dehydrogenase) are implied in the conversion of intermediate aldehydes to acids/alcohols.
Enzymatic Stability and Turnover Rates of this compound
The stability and turnover rates of psilocin are influenced by the activity of the enzymes involved in its metabolism. While specific turnover rates (e.g., kcat values) for psilocin with each enzyme are not extensively detailed in the provided search results, general observations can be made. Psilocin's half-life in humans after oral psilocybin administration ranges from approximately 1.5 to 4 hours mdpi.comresearchgate.net. This relatively short half-life indicates efficient metabolic clearance. The extensive distribution of psilocin into tissues, suggested by a large volume of distribution, also contributes to its pharmacokinetic profile mdpi.comresearchgate.net. The enzymatic stability of psilocin is limited due to its rapid metabolism, particularly via glucuronidation and to a lesser extent by MAO-A and CYP enzymes nih.govmdpi.comwikipedia.orgnih.govresearchgate.net. The rapid conversion of psilocybin to psilocin and the subsequent metabolism of psilocin highlight the compound's efficient clearance from the body.
Compound Name Table:
| Common Name | Chemical Name | Abbreviation |
| This compound | 4-hydroxy-N,N-dimethyltryptamine | Psilocin |
| Psilocybin | 4-phosphoryloxy-N,N-dimethyltryptamine | 4-PO-DMT |
| 4-HIAA | 4-hydroxyindole-3-acetic acid | 4-HIAA |
| 4-HTP | 4-hydroxytryptophol | 4-HTP |
| Norpsilocin | N-methyl-4-hydroxytryptamine | Norpsilocin |
Molecular Interactions and Receptor Pharmacology of 4 Hydroxytryptamine
Serotonin (B10506) Receptor Subtype Binding Profiles of 4-Hydroxytryptamine
This compound is a non-selective serotonin receptor agonist, binding to multiple 5-HT receptor subtypes with varying degrees of affinity. nih.gov Its interaction with these receptors, particularly the 5-HT2A subtype, is central to its characteristic effects. psychedelicreview.comnih.gov The compound exhibits functional selectivity, meaning it can activate different intracellular signaling pathways depending on the receptor it binds to. wikipedia.org
This compound demonstrates moderate to high affinity for the 5-HT1A receptor, acting as an agonist. jst.go.jpnih.gov Research has reported binding affinity (Kᵢ) values for psilocin at the human 5-HT1A receptor of approximately 49 nM to 95 nM. wikipedia.orgpsychedelicreview.com Other studies in human and mouse brain tissue have found Kᵢ values in the range of 146-152 nM. nih.gov This agonist activity at 5-HT1A receptors is believed to contribute to some of its behavioral effects, such as a reduction in locomotor and investigatory behavior in rodents. nih.govwikipedia.org It has been suggested that activation of 5-HT1A autoreceptors could lead to a net decrease in cerebral serotonin levels. nih.gov
The 5-HT2A receptor is considered the primary target for this compound and other classic serotonergic psychedelics. nih.govacs.orgacs.org Agonist activity at this receptor is directly responsible for the main psychoactive effects. jst.go.jppsychedelicreview.com this compound is a potent 5-HT2A agonist, with reported half-maximal effective concentration (EC₅₀) values of 21 nM to 38 nM. wikipedia.org Binding affinity studies have shown Kᵢ values for psilocin at human 5-HT2A receptors ranging from 79 nM to 107.2 nM, and between 120-173 nM in human and mouse brain tissue. psychedelicreview.comnih.govnih.gov The potency of psilocin at this receptor subtype has been found to be approximately 15-fold higher in humans than in rats due to species-specific differences. wikipedia.org
This compound displays a particularly high affinity for the 5-HT2B receptor, with a reported Kᵢ value of 4.6 nM at human receptors. psychedelicreview.com This affinity is noted to be higher than that of other serotonergic compounds like LSD and MDMA. tandfonline.comtandfonline.com Functional assays confirm that this compound derivatives act as agonists at this receptor, with potencies that are often similar to their potencies at the 5-HT2A receptor. acs.orgnih.gov The activation of 5-HT2B receptors, which are located on cardiac valves, has been associated with valvular heart disease, although this article will not discuss safety profiles. tandfonline.com
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Species |
|---|---|---|---|
| 5-HT1A | 49 - 152 | - | Human, Mouse |
| 5-HT1D | 36.4 | - | Human |
| 5-HT2A | 79 - 173 | 10 - 38 | Human, Mouse, Rat |
| 5-HT2B | 4.6 | - | Human |
Interaction with Serotonin Transporter (SERT)
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. wikipedia.org Unlike many other psychoactive compounds that target monoamine transporters, this compound has a very low affinity for SERT. wikipedia.orgnih.gov Its binding affinity for the serotonin transporter is estimated to be about 100 times lower than its affinity for the 5-HT2A receptor. nih.gov This indicates that direct interaction with SERT, such as reuptake inhibition or release, is not a significant mechanism of action for this compound. nih.govresearchgate.net
Structure-Activity Relationships (SAR) of this compound Derivatives at Serotonergic Receptors
The systematic investigation of this compound derivatives has provided valuable insights into the structure-activity relationships (SAR) at serotonergic receptors. acs.orgnih.gov Modifications to the core tryptamine (B22526) structure can significantly alter receptor affinity, selectivity, and functional activity. researchgate.net
Key SAR findings include:
N-Alkyl Substituents : The size and steric properties of the alkyl groups on the terminal amine nitrogen influence potency. For 4-hydroxytryptamines with symmetrical N,N-dialkyl chains, the rank order of potency is generally: dimethyl (psilocin) > diethyl > dipropyl > diisopropyl. acs.orgnih.gov This suggests that smaller, less bulky substituents at this position are favorable for activity.
4-Position Substituent : The hydroxyl group at the 4-position of the indole (B1671886) ring is crucial for its characteristic pharmacology. Replacing this hydroxyl group with an acetoxy group (O-acetylation) results in a 10- to 20-fold reduction in in vitro potency at the 5-HT2A receptor. acs.orgnih.gov However, these O-acetylated compounds often act as prodrugs, being deacetylated in vivo to the active 4-hydroxy form. nih.gov
Indole Ring Substitution : Modifying the indole ring itself can lead to changes in receptor selectivity. For instance, the addition of a methyl group at the 1-position of the indole ring (creating 1-methylpsilocin) results in a compound that is a selective agonist at the 5-HT2C receptor, with reduced activity at 5-HT2A and 5-HT2B receptors. researchgate.netnih.gov
These SAR studies are critical for understanding the molecular requirements for binding and activation of serotonin receptors and for the development of novel compounds with specific pharmacological profiles. researchgate.net
Intracellular Signaling Cascades Associated with this compound Receptor Activation
The binding of this compound (4-HT) to its primary targets, the serotonin receptors, initiates a cascade of intracellular events that define its pharmacological profile. As a potent agonist at several serotonin receptor subtypes, 4-HT's effects are mediated through complex signaling networks. wikipedia.org All serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs), which activate intracellular second messenger systems upon stimulation. wikipedia.org The specific downstream pathways engaged by 4-HT depend on the receptor subtype it binds to and the preferential coupling of that receptor to distinct intracellular transducer proteins, namely heterotrimeric G proteins and β-arrestins. nih.gov
This compound exhibits a distinct binding profile across various serotonin receptors, each preferentially coupling to a specific family of Gα subunits, thereby triggering different intracellular signaling cascades. wikipedia.org Its most significant interaction is with the 5-HT2A receptor, for which it is a potent agonist. wikipedia.org The 5-HT2 family of receptors, including 5-HT2A, predominantly couples to the Gαq/11 family of G proteins. wikipedia.orgjneurosci.org
Activation of the Gαq pathway by a 4-HT-bound 5-HT2A receptor leads to the stimulation of phospholipase C (PLC). jneurosci.orgnih.gov PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). jneurosci.orgnih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. jneurosci.org Simultaneously, DAG activates protein kinase C (PKC). nih.gov This Gαq-mediated cascade is a hallmark of 5-HT2A receptor activation and is believed to be a critical pathway for the effects of many serotonergic compounds. jneurosci.orgmushroomreferences.com Research indicates that the efficacy of a ligand to activate the 5-HT2A-Gq signaling pathway is a key predictor of its potential physiological effects. mushroomreferences.comresearchgate.net
In addition to its high potency at the 5-HT2A receptor, 4-HT also displays affinity for 5-HT1A and 5-HT2C receptors. wikipedia.org The 5-HT1 receptor family couples to Gαi/o proteins. wikipedia.org The activation of the Gαi/o pathway by 4-HT at these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov
Table 1: this compound Receptor Binding and G-Protein Coupling
| Receptor Subtype | Binding Affinity (Ki) / Potency (EC50) | Primary G-Protein Pathway | Key Downstream Effect |
|---|---|---|---|
| 5-HT2A | EC50 = 38 nM wikipedia.org | Gαq/11 wikipedia.orgjneurosci.org | Activation of PLC, leading to increased IP3, DAG, and intracellular Ca2+. jneurosci.orgnih.gov |
| 5-HT2C | Ki = 40 nM wikipedia.org | Gαq/11 wikipedia.orgjneurosci.org | Activation of PLC, leading to increased IP3, DAG, and intracellular Ca2+. jneurosci.orgnih.gov |
| 5-HT1A | Ki = 95 nM wikipedia.org | Gαi/o wikipedia.org | Inhibition of adenylyl cyclase, decreasing cAMP levels. wikipedia.orgnih.gov |
| 5-HT1B | Ki = 1,050 nM wikipedia.org | Gαi/o wikipedia.org | Inhibition of adenylyl cyclase, decreasing cAMP levels. wikipedia.org |
Beyond canonical G protein-mediated signaling, GPCRs like the serotonin receptors can also signal through β-arrestin pathways. nih.gov Initially characterized for their role in homologous desensitization and internalization of GPCRs, β-arrestins are now recognized as versatile scaffolding proteins that can initiate G protein-independent signaling cascades. nih.govnih.gov Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This can lead to the activation of distinct signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov
The concept of "biased agonism" or "functional selectivity" is particularly relevant to the pharmacology of 4-HT. This phenomenon describes the ability of different agonists at the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways (e.g., G protein vs. β-arrestin). wikipedia.org Although 4-HT is a potent agonist at the 5-HT2A receptor, it does not produce the same behavioral effects in animal models as structurally related compounds like psilocin. wikipedia.org One hypothesis for this discrepancy is that 4-HT may act as a biased agonist at the 5-HT2A receptor. wikipedia.org Specifically, it has been suggested that 4-HT may show bias towards the β-arrestin2 signaling pathway over the Gαq pathway. wikipedia.org Studies on 5-HT2A receptor signaling have shown that prototypical psychedelic compounds activate both Gq/11 and β-arrestin2 transducers. mushroomreferences.com However, β-arrestin-biased 5-HT2A receptor agonists have been shown to potentially block psychedelic effects and promote receptor downregulation. mushroomreferences.comresearchgate.net This suggests that the balance between G protein and β-arrestin pathway activation is a critical determinant of the ultimate physiological response to a 5-HT2A receptor agonist.
Table 2: Transducer Pathways at the 5-HT2A Receptor
| Signaling Pathway | General Role | Hypothesized Relevance to this compound |
|---|---|---|
| Gαq/11 Protein | Primary pathway for 5-HT2A receptor, leading to PLC activation and Ca2+ mobilization. jneurosci.orgnih.gov Linked to the primary effects of classic serotonergic agonists. mushroomreferences.com | 4-HT activates this pathway, but potentially to a different degree or in a different balance compared to other agonists. wikipedia.org |
| β-Arrestin 2 | Mediates receptor desensitization, internalization, and can initiate G protein-independent signaling. nih.govnih.gov | 4-HT may exhibit biased agonism, preferentially engaging the β-arrestin2 pathway, which could explain its distinct pharmacological profile. wikipedia.org |
Neurophysiological and Cellular Effects of 4 Hydroxytryptamine Preclinical Models
Modulation of Neurotransmitter Systems by 4-Hydroxytryptamine
The influence of this compound on the intricate balance of neurotransmitter systems within the brain is a key area of preclinical investigation. While direct evidence for this compound's broad neuromodulatory actions is less extensively documented compared to its well-known analogue, serotonin (B10506) (5-Hydroxytryptamine), research into related tryptamine (B22526) derivatives provides a framework for understanding potential mechanisms.
Serotonergic System Interactions (mimicry and activation)
Direct interactions of this compound with the serotonergic system, specifically in terms of mimicry or activation of serotonin receptors, are not explicitly detailed in the provided search results. However, the broader class of tryptamines, to which this compound belongs, are known for their structural resemblance to serotonin and their capacity to interact with various serotonin (5-HT) receptors. Research on 5-HT4 receptor agonists, for instance, indicates that activation of these receptors can lead to the release of serotonin in the hippocampus and activation of raphe 5-HT neurons mdpi.comnih.gov. While this pertains to serotonin's actions, it highlights the potential for related compounds to influence serotonergic signaling pathways.
Influence on Dopamine (B1211576) and Acetylcholine (B1216132) Release
Preclinical studies suggest that modulation of 5-HT4 receptors, activated by serotonin, influences the release of other neurotransmitters, including dopamine and acetylcholine mdpi.comnih.gov. Specifically, stimulation of the 5-HT4 receptor has been shown to facilitate the release of acetylcholine in the frontal cortex of rats and dopamine in the rat striatum, both in vitro and in vivo mdpi.comnih.gov. Although these findings are attributed to serotonin's interaction with its specific receptor subtype, they indicate a broader principle of how serotonergic system modulators can impact dopaminergic and cholinergic neurotransmission. Direct evidence for this compound's specific influence on dopamine and acetylcholine release is not provided in the retrieved information.
Electrophysiological Modulations by this compound in Neural Circuits
The impact of this compound on the electrical activity of neural circuits is an area requiring further detailed investigation. Research into the broader class of psychedelics, which often include tryptamine structures, demonstrates significant modulatory effects on neuronal excitability and network activity nih.govnih.gov. For example, activation of 5-HT2A receptors by certain psychedelics can increase neuronal excitability through mechanisms such as membrane depolarization and reduced afterhyperpolarization nih.gov. Similarly, 5-HT4 receptor activation is known to promote neuronal excitability by stimulating the cAMP-PKA pathway nih.gov. While these findings are linked to specific receptor subtypes activated by serotonin or other tryptamines, they underscore the potential for compounds like this compound to influence the electrophysiological properties of neural circuits.
In Vitro Cellular Responses to this compound Exposure
Preclinical research utilizes in vitro models to explore the direct cellular effects of various compounds. Studies involving serotonin and related compounds have revealed significant cellular responses, offering insights into potential mechanisms of action for this compound.
Neuronal Excitability and Synaptic Function
In vitro studies have demonstrated that serotonin receptor activation can significantly alter neuronal excitability and synaptic function. For instance, 5-HT4 receptor activation has been associated with boosting the formation and function of dendritic spines and acting as a modulator of synaptic plasticity mechanisms in the hippocampus mdpi.comnih.gov. Furthermore, decreased functionality of hippocampal 5-HT4 receptors has been linked to cellular adaptations that mimic chronic antidepressant treatment, including reduced postsynaptic excitability in hippocampal pyramidal cells nih.govbiorxiv.org. These findings suggest that compounds interacting with serotonergic pathways can profoundly affect the fundamental properties of neuronal communication.
Cell Line-Based Assays of this compound Activity
While specific cell line-based assays focusing exclusively on this compound are not detailed in the provided snippets, research on other tryptamines and serotonin receptor agonists often employs such methodologies. For example, studies investigating the effects of psychedelics on synaptic plasticity have utilized cell cultures to examine changes in synaptic proteins researchgate.net. Similarly, assays assessing neurotransmitter uptake inhibition have identified this compound creatinine (B1669602) sulfate (B86663) as a compound that inhibits norepinephrine (B1679862) uptake medchemexpress.com. These types of assays are crucial for characterizing the direct pharmacological activity of compounds at the cellular level.
Role of this compound as a Neuromodulator in Non-Human Organisms
Serotonin (5-hydroxytryptamine, 5-HT) is a fundamental neuromodulator across the animal kingdom, influencing a vast array of behaviors and physiological processes in both invertebrates and vertebrates mdpi.comnih.gov. Given that this compound is structurally related to serotonin and interacts with serotonin receptors acslab.com, it is understood to play a role within this conserved neuromodulatory system mdpi.com. Research has demonstrated that serotonin, and by implication compounds interacting with its system like 4-HT, significantly impacts behaviors such as locomotion, feeding, learning, memory, and immune responses in various invertebrate models.
Locomotion and Motor Activity: Serotonin is a key neuromodulator of motor behaviors in numerous invertebrate phyla, including arthropods (insects and crustaceans), annelids, nematodes, and mollusks mdpi.com. Studies in Drosophila melanogaster have shown that serotonin signaling is involved in regulating locomotion nih.gov. While specific studies isolating 4-HT's role in Drosophila locomotion are not detailed in the provided snippets, its structural similarity to serotonin suggests it would engage similar pathways. For instance, the 5-HT1B receptor in Drosophila is critical for immune function, and mutants lacking this receptor exhibit increased mortality due to decreased phagocytic ability, highlighting the broad impact of serotonergic signaling nih.gov.
Feeding Behavior: The modulation of feeding behavior by serotonin is a well-studied area in invertebrates. In many invertebrate species, elevated serotonin levels are generally associated with promoting feeding behavior, contrasting with its suppressive role in mammals royalsocietypublishing.org. For example, in ants, serotonin administration has been shown to affect nectar feeding by influencing sucking-pump activity conicet.gov.ar. In Drosophila larvae, altering serotonin levels, either by inhibiting its synthesis or administering precursors, has been observed to increase or depress feeding rates, respectively royalsocietypublishing.org. This indicates that the serotonergic system, which 4-HT influences, is integral to regulating hunger, food intake, and satiety in insects royalsocietypublishing.org.
Learning and Memory: Serotonin plays a role in learning and memory processes across the animal kingdom mdpi.comresearchgate.net. In Drosophila melanogaster larvae, serotonin signaling, particularly via the 5-HT2A receptor, has been shown to affect associative olfactory learning and memory when signaling occurs throughout development nih.gov. This suggests that compounds interacting with the serotonergic system, such as 4-HT, could influence these cognitive functions in insects.
Immune Function: Emerging research highlights the role of serotonin in invertebrate immunity, specifically in modulating hemocyte phagocytosis. In the caterpillar Pieris rapae, hemocytes can synthesize and release serotonin, which in turn regulates phagocytosis via 5-HT1B and 5-HT2B receptors nih.gov. Inhibition of serotonin-generating enzymes or receptor blockade impaired hemocyte phagocytosis in P. rapae. Furthermore, Drosophila melanogaster mutants deficient in the 5-HT1B receptor showed increased susceptibility to bacterial infections due to reduced phagocytic ability nih.gov. This indicates that the serotonergic system is crucial for immune defense in insects, a function that 4-HT, as a modulator of this system, could also influence.
Neuromodulation at Neuromuscular Junctions: Serotonin has been studied for its actions at invertebrate neuromuscular junctions (NMJs), influencing synaptic transmission and motor control researchgate.neten-journal.org. While research in insects concerning 5-HT at NMJs is less extensive compared to crustaceans or mollusks, evidence suggests that 5-HT receptors are present on presynaptic nerve terminals and muscle membranes researchgate.neten-journal.org. In crickets, a 5-HT2-like receptor subtype has been identified on mandibular muscle researchgate.neten-journal.org. The precise role of 4-HT in these specific synaptic modulations is an area requiring further investigation, but its interaction with the broader 5-HT system implies a potential for similar neuromodulatory effects.
Summary of Serotonergic Modulation in Invertebrates:
| Behavioral/Physiological Process | Non-Human Organism Example | Observed Effect of Serotonin (5-HT) | Relevance to 4-HT |
| Locomotion | Drosophila melanogaster | Modulates motor activity nih.gov | Potential modulator of motor control via 5-HT receptors acslab.com |
| Feeding Behavior | Ants, Drosophila larvae | Promotes feeding royalsocietypublishing.orgconicet.gov.ar; suppresses feeding royalsocietypublishing.org | Potential modulator of feeding via 5-HT receptors acslab.com |
| Learning and Memory | Drosophila melanogaster | Affects associative olfactory learning and memory nih.gov | Potential modulator of learning/memory via 5-HT receptors acslab.com |
| Immune Function (Phagocytosis) | Pieris rapae, D. melanogaster | Enhances hemocyte phagocytosis via 5-HT1B/5-HT2B receptors nih.gov | Potential modulator of immune response via 5-HT receptors acslab.com |
| Synaptic Transmission | Crickets, Crustaceans | Modulates neuromuscular junctions researchgate.neten-journal.org | Potential modulator of synaptic transmission via 5-HT receptors acslab.com |
Compound List:
this compound (4-HT)
Serotonin (5-HT, 5-hydroxytryptamine)
Psilocin (N,N-didesmethylpsilocin) - Note: this compound is also referred to as N,N-didesmethylpsilocin .
DMT (Dimethyltryptamine)
Psilocybin
Tryptophan
5-HTP (5-hydroxytryptophan)
Advanced Analytical and Methodological Approaches in 4 Hydroxytryptamine Research
Chromatographic Techniques for 4-Hydroxytryptamine Separation and Quantification
Chromatographic methods are fundamental for isolating, identifying, and quantifying this compound in complex biological and chemical matrices. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS/MS
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its advanced variant, High-Resolution Tandem Mass Spectrometry (HRMS/MS), are powerful tools for the analysis of polar and non-volatile compounds like this compound. LC-MS/MS offers high sensitivity, selectivity, and specificity, making it ideal for quantifying 4-HT in biological samples, such as mushroom extracts or biological fluids, where it may be present at low concentrations alongside numerous other compounds researchgate.netresearchgate.net.
The separation is achieved by High-Performance Liquid Chromatography (HPLC), often using reversed-phase columns, which separates compounds based on their hydrophobicity. The eluted compounds are then ionized and detected by a mass spectrometer. HRMS/MS provides precise mass measurements, enabling the confirmation of molecular formulas and structural information, which is crucial for unambiguous identification. Studies analyzing neurotransmitters and related tryptamines frequently employ LC-MS/MS for simultaneous quantification, demonstrating its utility for compounds like serotonin (B10506) (5-HT) creative-proteomics.comnih.govnih.govbiorxiv.org. While specific LC-MS/MS parameters for this compound are often part of broader tryptamine (B22526) profiling studies researchgate.netfree.fr, the technique is well-established for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Tryptamines
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile organic compounds. It can be applied to the analysis of tryptamines, although its suitability for certain compounds like this compound may be limited by their thermal stability. Some studies have utilized GC-MS for the analysis of a range of hallucinogenic tryptamines, including those structurally related to 4-HT free.fr. However, compounds with polar functional groups, such as the hydroxyl group in 4-HT, can sometimes undergo thermal degradation or derivatization challenges during GC analysis, potentially affecting quantification and identification accuracy free.fr. Despite these considerations, GC-MS remains a valuable tool for identifying and quantifying less polar tryptamine derivatives and can be employed for 4-HT if appropriate derivatization strategies are used to enhance volatility and thermal stability.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized or isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms within a molecule, providing characteristic chemical shifts and coupling patterns. For this compound, ¹H NMR has been used to confirm its structure, with specific signals reported for the indole (B1671886) NH, hydroxyl group, aromatic protons, and the ethylamino side chain acs.org. ¹³C NMR provides information about the carbon skeleton. NMR is also crucial for verifying the purity of synthesized compounds and characterizing related molecules and their derivatives acs.orgnih.govslideshare.netegyankosh.ac.in.
Single-Crystal Diffraction: X-ray crystallography, specifically single-crystal diffraction, offers definitive three-dimensional structural information by determining the precise arrangement of atoms in a crystalline solid. While direct single-crystal diffraction data for this compound in its free base form is less commonly reported compared to its salts or related compounds, this technique has been applied to characterize crystalline forms of tryptamine salts, providing insights into their molecular conformation and intermolecular interactions acs.org. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone for characterizing the interaction of compounds with specific biological targets, such as G-protein coupled receptors (GPCRs). For this compound, these assays are employed to determine its affinity for various serotonin (5-HT) receptor subtypes.
This compound is recognized as a potent agonist at the serotonin 5-HT2A receptor, exhibiting an EC50 value of approximately 38 nM, which is comparable to that of psilocin wikipedia.orgnih.gov. It also demonstrates affinity for other serotonin receptor subtypes, including 5-HT2C (Ki = 40 nM), 5-HT1A (Ki = 95 nM), and 5-HT1B (Ki = 1,050 nM) wikipedia.org. These binding affinities are crucial for understanding the pharmacological profile of 4-HT and its potential physiological effects.
Comparative Neurobiology and Evolutionary Perspectives of 4 Hydroxytryptamine Systems
Phylogenetic Distribution of 4-Hydroxytryptamine and Related Tryptamines in Natural Sources (e.g., Fungi, Plants)
This compound (4-HT), a naturally occurring tryptamine (B22526) alkaloid, is found in a variety of biological sources, most notably within the fungal kingdom. wikipedia.org It is a close chemical relative of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). wikipedia.org The distribution of 4-HT and other tryptamines is not uniform and displays considerable variation across different species.
In fungi, 4-HT is a known constituent of numerous species of hallucinogenic mushrooms, particularly within the genus Psilocybe. acslab.com Species such as Psilocybe cubensis, Psilocybe baeocystis, and Psilocybe cyanescens are primary sources of this compound. wikipedia.orgacslab.com Within these mushrooms, this compound is a key intermediate in the biosynthesis of psilocybin. acslab.com It serves as the initial compound that undergoes a series of enzymatic reactions to form other tryptamine alkaloids, including norbaeocystin (B1244615), baeocystin (B1212335), and norpsilocin. acslab.com The presence and concentration of these tryptamines can vary significantly between different mushroom species and even between different collections of the same species.
While the presence of tryptamines in fungi is well-documented, their distribution in the plant kingdom is less characterized, particularly for this compound. However, tryptamine and its derivatives are known to be present in various plant species. For instance, research has identified the presence of tryptamine and its N-methyl derivative in lemon (Citrus limon) seedlings. The enzyme responsible for the conversion of tryptophan to tryptamine, tryptophan decarboxylase, has been identified in a range of plants, suggesting the potential for tryptamine synthesis across the plant kingdom.
The table below summarizes the distribution of this compound and several related tryptamines in selected natural sources.
| Compound Name | Chemical Formula | Natural Source (Examples) |
| This compound | C₁₀H₁₂N₂O | Psilocybe cubensis, Psilocybe baeocystis, Psilocybe cyanescens |
| Psilocybin | C₁₂H₁₇N₂O₄P | Psilocybe cubensis, Psilocybe semilanceata, Panaeolus cyanescens |
| Psilocin | C₁₂H₁₆N₂O | Psilocybe cubensis, Psilocybe bohemica, Conocybe cyanopus |
| Baeocystin | C₁₁H₁₅N₂O₄P | Psilocybe baeocystis, Psilocybe semilanceata, Panaeolus subbalteatus |
| Norbaeocystin | C₁₀H₁₃N₂O₄P | Psilocybe baeocystis, Psilocybe semilanceata |
| Aeruginascin (B3025662) | C₁₃H₁₉N₂O₄P | Inocybe aeruginascens, Pholiotina cyanopus |
| Tryptamine | C₁₀H₁₂N₂ | Citrus limon (Lemon), Acacia spp. |
Functional Divergence of Tryptamine Receptors Across Species
Tryptamine and its derivatives, including this compound, exert their biological effects primarily through interaction with serotonin receptors, which are a class of G protein-coupled receptors (GPCRs). The evolution of these receptors dates back over 700 million years, predating the divergence of vertebrates and invertebrates. nih.gov This long evolutionary history has led to a significant diversification of receptor subtypes and functions across different animal phyla.
The primordial serotonin receptor is thought to have given rise to the major classes of 5-HT receptors seen today. nih.gov The diversification of these receptor subtypes occurred around the time of the vertebrate-invertebrate split, approximately 600-700 million years ago. nih.gov While there is a high degree of sequence homology for some serotonin receptors across taxa, indicating a conservation of function, there are also notable differences. diva-portal.org
In vertebrates, the serotonin receptor family is extensive, with seven distinct families (5-HT1 to 5-HT7) and numerous subtypes. uky.edu These receptors are involved in a wide array of physiological and behavioral processes. In contrast, the number of serotonin receptor subtypes identified in invertebrates is generally smaller. For example, in the fruit fly Drosophila melanogaster, four main serotonin receptors have been characterized. uky.edu
Furthermore, the expression patterns and localization of these receptors can differ, leading to distinct physiological roles. In mammals, for example, 5-HT1A receptors can act as both autoreceptors on serotonin neurons and as postsynaptic heteroreceptors, with each population having different functional effects. Comparative studies between humans and rats have revealed species-specific differences in the densities of 5-HT1A and 5-HT2A receptors in brain regions associated with emotion regulation. fz-juelich.de
The table below provides a comparative overview of key aspects of tryptamine (serotonin) receptor systems in vertebrates and invertebrates.
| Feature | Vertebrates (e.g., Mammals) | Invertebrates (e.g., Insects) |
| Receptor Diversity | High (7 families, numerous subtypes) | Lower (fewer identified subtypes) |
| Key Receptor Families | 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7 | Homologs of 5-HT1, 5-HT2, and 5-HT7 are common |
| Pharmacology | Well-characterized for numerous synthetic and natural ligands. | Responses to vertebrate-targeted drugs can be variable. |
| Functional Roles | Regulation of mood, appetite, sleep, cognition, etc. | Modulation of locomotion, aggression, learning, and memory. |
Research on this compound's Role in Invertebrate Neurotransmission
Direct research on the specific role of this compound in invertebrate neurotransmission is limited. However, its close structural similarity to serotonin (5-hydroxytryptamine), a major neurotransmitter and neuromodulator in both vertebrates and invertebrates, allows for inferences about its potential functions. nih.gov The serotonergic system is highly conserved across animal phyla and plays a crucial role in a wide range of invertebrate behaviors. nih.gov
In invertebrates, serotonin is involved in modulating neuronal circuits that control processes such as locomotion, feeding, aggression, and learning and memory. nih.gov It can act at both presynaptic and postsynaptic sites to alter synaptic strength and neuronal excitability. nih.gov For example, in crustaceans, serotonin has been shown to enhance synaptic transmission at the neuromuscular junction. nih.gov
Studies on compounds closely related to this compound, such as psilocybin and its active metabolite psilocin, provide further insight. In the fruit fly Drosophila, psilocybin has been shown to influence the serotonergic system, which is vital for managing stress and regulating behaviors like aggression and locomotion. frontiersin.org Psilocin, which differs from this compound only by the addition of two methyl groups on the amine, is known to be an agonist at serotonin receptors. wikipedia.org Given that invertebrate serotonin receptors share homology with their vertebrate counterparts, it is plausible that this compound can also bind to and activate these receptors.
The effects of this compound in invertebrates would likely be mediated through the existing serotonergic receptor machinery. Depending on the specific receptor subtype it interacts with and the neuronal circuit involved, it could potentially modulate a variety of behaviors. For instance, if it acts on receptors involved in motor control, it could influence movement patterns. If it interacts with receptors in sensory pathways, it could alter sensory perception. However, without direct experimental evidence, the precise role of this compound in invertebrate neurotransmission remains a subject for future investigation.
Future Directions and Emerging Research Avenues for 4 Hydroxytryptamine Studies
Discovery and Characterization of Novel 4-Hydroxytryptamine-Related Compounds
A significant area of future research involves the synthesis and evaluation of novel analogs of this compound. The goal is to create compounds with improved therapeutic profiles, potentially separating the antidepressant or anxiolytic effects from the hallucinogenic properties. ugent.be
Researchers are actively designing and synthesizing unique prodrugs of psilocin, the N,N-dimethylated counterpart of 4-HT. acs.org By adding different cleavable groups to the 4-hydroxy position of the indole (B1671886) core, scientists aim to control how the compound is metabolized, potentially altering its pharmacokinetic profile and reducing the duration of its psychedelic effects. acs.org One study reported the synthesis of 28 new chemical entities with this approach. acs.org For instance, the creation of psilocin ester prodrugs and psilocin salts has been explored as potential alternatives to psilocybin, focusing on improved stability and ease of synthesis. nih.gov
Another approach involves modifying the core indole structure to alter interactions with serotonin (B10506) receptors. ugent.be For example, the synthesis of psilocybin analogues with a stable carbon-phosphorus bond has been undertaken to evaluate their selectivity for different serotonin receptors. nih.gov The development of RE104, a prodrug of the synthetic tryptamine (B22526) 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), represents another strategy. nih.govacs.org This compound is designed for rapid cleavage in the body to release the active drug, which has a shorter duration of psychedelic effects compared to psilocin. nih.govacs.org
Table of Novel this compound-Related Compounds and their Research Focus
| Compound/Analog Type | Research Focus | Key Findings/Potential |
| Psilocin Ester Prodrugs | Improved stability, ease of synthesis, altered metabolic profiles. nih.gov | Identified several prodrugs with desirable characteristics over psilocybin. nih.gov |
| Indole-Modified Analogs | Altered receptor interactions, potentially non-hallucinogenic. ugent.be | Synthesis of intermediates for further development. ugent.be |
| Carbon-Phosphorus Bond Analogs | Evaluate selectivity for 5-HT2A and 5-HT2B receptors. nih.gov | Showed good binding affinity, with one compound having higher selectivity for 5-HT2A than psilocin. nih.gov |
| RE104 (4-OH-DiPT Prodrug) | Shorter duration of psychedelic effects. nih.govacs.org | Efficiently converts to the active drug with antidepressant potential in preclinical models. nih.gov |
| Norpsilocin (Natural Analog) | Understanding the pharmacology of naturally occurring tryptamines. researchgate.net | Likely the active psychotropic agent derived from baeocystin (B1212335). researchgate.net |
Advanced Mechanistic Investigations of this compound Signaling Pathways
Future research will focus on elucidating the complex signaling pathways activated by this compound and its analogs. While it is known that 4-HT is a potent agonist at the serotonin 5-HT2A receptor, similar to psilocin, a deeper understanding of the downstream effects is needed. wikipedia.org
A key area of investigation is the differential engagement of signaling cascades. For instance, psilocin activates both Gαq- and β-arrestin pathways, and the simultaneous activation of these pathways may be responsible for both the hallucinogenic and antidepressant effects. biorxiv.org Understanding how compounds like 4-HT might preferentially activate one pathway over another (biased agonism) could explain why it appears to be non-hallucinogenic despite its potent 5-HT2A receptor agonism. biorxiv.org
Recent studies suggest that the therapeutic effects of these compounds may not be solely mediated by 5-HT2A receptors. nih.gov There is evidence that other receptors, such as the 5-HT1A receptor, may also be involved. nih.gov Furthermore, some research indicates that psilocin can directly activate TrkB receptors, which are involved in neuroplasticity, suggesting an alternative mechanism for its antidepressant effects that is separate from 5-HT2A activation. biorxiv.org
Advanced in vitro and in vivo models are crucial for these investigations. frontiersin.org Studies using techniques like FRET imaging have revealed physical interactions between serotonin receptors and other molecules, such as the adhesion molecule L1, uncovering novel signaling pathways that regulate synaptic remodeling. researchgate.net Investigating the synergistic interactions of 4-HT with other neurotransmitters and mediators is also a promising avenue. For example, studies have shown that serotonin can potentiate the effects of other molecules on platelet aggregation through complex signaling involving phospholipase C and MAP kinase. dovepress.com
Development of this compound-Specific Probes and Tracers for In Vitro and In Vivo Research
To better understand the distribution and activity of this compound and its analogs in the brain, the development of specific probes and tracers for imaging techniques like Positron Emission Tomography (PET) is essential. portlandpress.com
Currently, much of the PET research on psychedelics has utilized radiotracers that are selective for the 5-HT2A receptor, such as [11C]CIMBI-36 and [11C]MDL 100,907. portlandpress.comfrontiersin.org These studies have been instrumental in demonstrating the relationship between 5-HT2A receptor occupancy by psilocin and the intensity of subjective psychedelic effects. portlandpress.com However, the availability of appropriate radiotracers has been a limiting factor in this area of research. portlandpress.com
Future efforts will likely focus on developing radiolabeled versions of this compound itself or its close analogs. This would allow for more direct visualization and quantification of the compound's uptake, distribution, and binding to various receptors in the brain in real-time. nih.gov For example, autoradiographic studies with [14C]-psilocin have provided insights into its time-dependent distribution in the rat brain. nih.gov The development of new radiolabeled drugs, like the work being done with edaravone (B1671096) for imaging oxidative stress, provides a model for how such tools could be created for 4-HT research. news-medical.net These probes would need to engage their target rapidly and then clear quickly to provide good image contrast. news-medical.net
The synthesis of fluorescently labeled versions of 4-HT could also be valuable for in vitro studies, allowing for detailed visualization of receptor binding and cellular trafficking in cultured neurons and other cell types.
Computational Modeling and In Silico Approaches for this compound-Receptor Interactions
Computational modeling and in silico techniques are becoming increasingly powerful tools for understanding the interactions between ligands like this compound and their receptors at the molecular level. These approaches can predict binding affinities, identify key amino acid residues involved in binding, and help in the rational design of new compounds. nih.gov
Molecular docking and molecular dynamics simulations are being used to study the interactions of psilocybin metabolites with various protein targets. frontiersin.org For example, one study used these methods to investigate the binding of psilacetin, psilocin, and psilocybine to the Mprotease of SARS-CoV-2. frontiersin.orgresearchgate.netnih.gov Such studies can reveal the binding energies and specific molecular interactions that stabilize the ligand-receptor complex. researchgate.net
For serotonin receptors, which are the primary targets of 4-HT, computational models are being built based on the crystal structures of related receptors. nih.gov These models can then be used to perform virtual screening of compound libraries and to compare the binding poses and selective residues among different receptor subtypes. nih.gov This is particularly important for designing drugs with high specificity for a particular receptor, which could reduce off-target effects. nih.gov
Advanced computational methods, such as multiscale QM/MM (quantum mechanics/molecular mechanics) approaches, are also being developed to provide more accurate estimations of binding free energies in protein-ligand complexes. acs.org These techniques can help to understand the subtle differences in how various psychedelic and non-psychedelic agonists interact with the 5-HT2A receptor and how these differences translate into distinct downstream signaling. nih.gov
Exploration of this compound in Preclinical Models of Biological Processes (excluding human clinical trials)
Preclinical animal models are indispensable for investigating the biological effects of this compound and its analogs in a living system. These studies can provide insights into the compound's potential therapeutic applications and its effects on various physiological processes.
A key area of investigation is the potential antidepressant and anxiolytic effects of these compounds. nih.gov For instance, the novel 4-OH-DiPT prodrug, RE104, has been shown to significantly reduce immobility time in the forced swim test in rats, a common preclinical model of antidepressant activity. nih.gov Studies are also exploring the effects of these compounds in models of other conditions, such as substance use disorders and obsessive-compulsive disorder. biorxiv.orgapa.org
Preclinical research is also crucial for understanding the neurobiological underpinnings of the effects of 4-HT. This includes investigating its impact on neuroplasticity, such as changes in synaptic proteins and dendritic spine density. researchgate.netnih.gov Animal models also allow for the study of how these compounds affect brain connectivity and network activity. portlandpress.com
Furthermore, preclinical studies are important for characterizing the basic pharmacology and toxicology of new compounds. This includes determining their pharmacokinetics (absorption, distribution, metabolism, and excretion) and assessing their potential for adverse effects. nih.govmdpi.com For example, studies in mice have been used to assess the head-twitch response, which is considered a behavioral proxy for hallucinogenic potential in humans. Interestingly, while psilocin induces this response, 4-HT does not, suggesting a different in vivo functional profile. biorxiv.org
The role of the broader serotonergic system in various biological processes, such as bone metabolism, is another area of preclinical investigation. nih.gov While this research is not directly focused on the psychedelic effects of 4-HT, it highlights the diverse physiological roles of serotonin and its receptors, which could be modulated by compounds like this compound. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
